1-Bromo-2-isothiocyanato-3,5-dimethylbenzene
Description
BenchChem offers high-quality 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-2-isothiocyanato-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-6-3-7(2)9(11-5-12)8(10)4-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTPUPXLOWXCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568792 | |
| Record name | 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140136-71-6 | |
| Record name | 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility Profile & Characterization: 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene
Topic: Solubility of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide[1]
Executive Summary & Compound Identity
1-Bromo-2-isothiocyanato-3,5-dimethylbenzene is a specialized halogenated aromatic isothiocyanate, primarily utilized as a highly reactive electrophilic intermediate in the synthesis of sulfur-nitrogen heterocycles (e.g., aminothiazoles, thioureas) and pharmaceutical scaffolds.[1][2]
Unlike simple phenyl isothiocyanates, the steric congestion provided by the ortho-bromo and meta-methyl substituents imparts unique solubility and stability characteristics. This guide provides a technical analysis of its solubility behavior, predictive modeling based on Hansen Solubility Parameters (HSP), and validated protocols for empirical determination.
Chemical Profile
| Property | Detail |
| Systematic Name | 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene |
| Functional Groups | Aryl Halide (Br), Isothiocyanate (-N=C=S), Alkyl (Methyl) |
| Molecular Weight | ~242.14 g/mol |
| Predicted LogP | ~4.2 – 4.8 (Highly Lipophilic) |
| Physical State | Low-melting solid or viscous oil (Ambient conditions) |
| Primary Reactivity | Nucleophilic addition at the isothiocyanate carbon |
Theoretical Solubility Framework
Due to the absence of unified solubility datasets for this specific congener in public chemical repositories, we apply Hansen Solubility Parameters (HSP) and Structure-Property Relationships (SPR) to derive its solubility profile.[1]
Polarity & Intermolecular Forces
The molecule exhibits a distinct "lipophilic core" driven by the brominated dimethylbenzene scaffold, with a localized dipole at the isothiocyanate terminus.[1]
-
Dispersion Forces ($ \delta_D $): Dominant. The aromatic ring, bromine atom, and methyl groups facilitate strong interaction with non-polar solvents.
-
Polar Forces ($ \delta_P $): Moderate.[3] The -NCS group creates a dipole, allowing solubility in polar aprotic solvents.
-
Hydrogen Bonding ($ \delta_H $): Negligible. The molecule acts only as a weak H-bond acceptor, limiting solubility in water.
Predicted Solubility Matrix
The following table categorizes solvent compatibility based on the "Like Dissolves Like" principle and dielectric constants (
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |
| Non-Polar / Aromatic | Toluene, Hexane, Benzene | High | Excellent Van der Waals overlap with the aromatic core and methyl substituents.[4] Ideal for extraction. |
| Polar Aprotic | DCM, THF, Ethyl Acetate | High | Dipole-dipole interactions stabilize the -NCS group without triggering nucleophilic attack. Preferred for reactions. |
| Polar Aprotic (High | DMSO, DMF, Acetonitrile | Moderate to High | Soluble, but high polarity may complicate workup (partitioning). Essential for nucleophilic substitution reactions.[5] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Conditional | Soluble, but chemically unstable over time. The solvent can act as a nucleophile, forming thiocarbamates (solvolysis). |
| Aqueous | Water, Buffers | Insoluble | Hydrophobic effect dominates. Hydrolysis to the aniline derivative occurs slowly. |
Experimental Protocols for Solubility Determination
Trustworthiness Directive: The following protocols are designed to be self-validating. Always verify compound stability (via TLC or HPLC) in the solvent before performing a long-duration equilibrium study.
Protocol A: Visual Solubility Screening (Tier 1)
Objective: Rapidly classify the compound as Soluble (>100 mg/mL), Moderately Soluble (10–100 mg/mL), or Insoluble (<1 mg/mL).[1]
-
Preparation: Weigh 10 mg of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene into a 2 mL clear glass vial.
-
Solvent Addition: Add the solvent in stepwise aliquots:
-
Step 1: Add 100
L. Vortex for 30 seconds. If clear Solubility > 100 mg/mL. -
Step 2: If solid remains, add 900
L (Total 1 mL). Vortex. If clear Solubility > 10 mg/mL. -
Step 3: If solid remains, the compound is effectively insoluble for process purposes.
-
-
Validation: Visually inspect for "oiling out" (phase separation of liquid solute) vs. true dissolution.
Protocol B: Saturation Shake-Flask Method (Tier 2 - Quantitative)
Objective: Determine thermodynamic equilibrium solubility.
-
Saturation: Add excess solid compound to 5 mL of solvent in a crimp-sealed vial.
-
Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours.
-
Critical Step: For isothiocyanates in alcohols, limit time to 1 hour to minimize solvolysis, or monitor degradation.
-
-
Filtration: Filter the supernatant through a 0.45
m PTFE syringe filter (pre-heated to the same temperature to prevent precipitation). -
Quantification: Analyze the filtrate via HPLC-UV (typically 254 nm).
-
Calculation:
-
Stability & Solvent Reactivity Warning
Researchers must distinguish between physical solubility and chemical stability.[1] Isothiocyanates are electrophiles.
-
Amines: Incompatible. Primary/secondary amines react instantly to form thioureas.
-
Alcohols: React slowly to form thiocarbamates, catalyzed by base or heat.
-
Water: Hydrolyzes to the corresponding aniline (1-Amino-2-bromo-3,5-dimethylbenzene), releasing COS.
Visualization: Solubility & Stability Decision Logic
Figure 1: Solvent selection logic based on polarity and chemical stability.
Thermodynamic Modeling (The Modified Apelblat Equation)
For researchers needing to extrapolate solubility across temperatures (e.g., for crystallization design), the Modified Apelblat Equation is the standard model for aromatic isothiocyanates:
Where:
- = Mole fraction solubility
- = Absolute temperature (K)
- = Empirical constants derived from Protocol B data at 3 different temperatures (e.g., 288K, 298K, 308K).
Application: If the dissolution is endothermic (typical for this class), solubility increases significantly with temperature ($ \Delta H_{sol} > 0 $). This property can be exploited for recrystallization using a DCM/Hexane or Toluene/Heptane system (dissolve in hot solvent, add anti-solvent, cool).
References
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
- Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: The Chemistry of Cyanates and Their Thio Derivatives. Wiley.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
Sources
- 1. Phenethyl Isothiocyanate | C9H9NS | CID 16741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate (EVT-1205901) | 129119-78-4 [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 103-72-0: Phenyl isothiocyanate | CymitQuimica [cymitquimica.com]
Technical Guide: Electronic & Steric Dynamics of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene
Executive Summary
This technical guide provides a comprehensive analysis of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene , a highly specialized aryl isothiocyanate scaffold used in the synthesis of polysubstituted benzothiazoles and thiourea derivatives.
The core focus of this document is the electronic and steric interplay governed by the ortho-bromo and ortho-methyl substituents flanking the isothiocyanate (-N=C=S) moiety. Unlike simple phenyl isothiocyanates, this molecule exhibits a "Steric Sandwich" effect that decouples the NCS group from the aromatic
Part 1: Structural & Electronic Landscape
The "Steric Sandwich" Effect
The reactivity of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene is defined by the immediate environment of the C2 position. The isothiocyanate group is flanked by a Bromine atom at C1 and a Methyl group at C3.
-
Steric Inhibition of Resonance: In unhindered aryl isothiocyanates, the -NCS group adopts a near-planar conformation to maximize
orbital overlap with the benzene ring. In this scaffold, the steric bulk of the ortho-Br (Van der Waals radius ~1.85 Å) and ortho-Me (Van der Waals radius ~2.0 Å) forces the -NCS group to rotate out of the aromatic plane. -
Electronic Decoupling: This deplanarization reduces the resonance donation (+M) from the aromatic ring into the -NCS system. Consequently, the central carbon of the isothiocyanate becomes more electron-deficient (more electrophilic) than predicted by Hammett constants alone, although kinetic access is hindered.
Electronic Vector Analysis
The net electronic effect is a summation of inductive (I) and mesomeric (M) vectors:
| Substituent | Position Relative to NCS (C2) | Electronic Effect | Impact on NCS Reactivity |
| Bromine | Ortho (C1) | -I (Strong), +M (Weak) | Increases electrophilicity via inductive withdrawal; +M is negligible due to steric twist. |
| Methyl | Ortho (C3) | +I (Weak), Hyperconjugation | Steric blocker; weak electron donation destabilizes the anionic transition state of nucleophilic attack. |
| Methyl | Para (C5) | +I (Weak) | Increases electron density at C2 slightly, but effect is minor compared to ortho-interactions. |
Visualizing the Electronic Map
The following diagram illustrates the opposing forces of steric hindrance and inductive withdrawal.
Caption: Electronic vector map showing the "Steric Sandwich" at C2, where Br and Me3 block the NCS group, preventing planar resonance.
Part 2: Synthetic Pathways & Protocols
Precursor Selection
The correct precursor is 2-Bromo-4,6-dimethylaniline .
-
Note: Standard commercial naming often references the aniline functionality at C1. In that frame, the Br is at C2 and Methyls are at C4 and C6. This maps perfectly to the target: 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene.
Protocol: Thiophosgene-Mediated Thiocarbonylation
Due to the steric hindrance discussed above, mild methods (e.g., DCC/CS2) often suffer from low yields or incomplete conversion. The thiophosgene method, while requiring safety precautions, provides the necessary driving force for this sterically congested aniline.
Reagents:
-
2-Bromo-4,6-dimethylaniline (1.0 equiv)
-
Thiophosgene (
) (1.2 equiv) [Highly Toxic - Handle in Fume Hood] -
Dichloromethane (DCM) (Solvent)
-
Saturated Aqueous
(Base)
Step-by-Step Methodology:
-
Biphasic Setup: In a 250mL round-bottom flask, dissolve 2-Bromo-4,6-dimethylaniline (10 mmol) in DCM (50 mL). Add an equal volume of saturated aqueous
. -
Controlled Addition: Cool the mixture to 0°C. Add thiophosgene (12 mmol) dropwise over 20 minutes with vigorous stirring. Crucial: The vigorous stirring is required to maximize interfacial contact in this biphasic system.
-
Reaction Phase: Allow the mixture to warm to room temperature. Due to the ortho-methyl/bromo hindrance, stir for 6–12 hours (standard anilines take ~2 hours). Monitor by TLC (Hexane/EtOAc).[1]
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organics, wash with water and brine, and dry over
. -
Purification: Concentrate in vacuo. The product is typically a pale yellow oil or low-melting solid. If necessary, purify via short-path silica plug filtration (100% Hexanes) to remove trace urea byproducts.
Alternative: The "Safety-Enhanced" TCDI Method
For labs avoiding thiophosgene, 1,1'-Thiocarbonyldiimidazole (TCDI) is a viable alternative, though it requires reflux due to the steric barrier.
-
Conditions: TCDI (1.5 equiv), Imidazole (0.5 equiv), THF, Reflux, 16h.
Part 3: Applications in Drug Design (Benzothiazole Synthesis)
The primary utility of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene lies in its ability to serve as a "linchpin" for synthesizing 7-substituted benzothiazoles via a tandem addition-cyclization sequence.
The Tandem Workflow
-
Nucleophilic Addition: An external amine (
) attacks the NCS carbon to form a thiourea intermediate. Note: This step is slower than usual due to the C3-Methyl blocking the trajectory. High concentrations or heat may be required. -
Intramolecular Cyclization: A Palladium-catalyzed C-S bond formation (Buchwald-Hartwig type) occurs between the sulfur of the thiourea and the C1-Bromine.
Caption: Synthetic workflow from aniline precursor to benzothiazole scaffold, highlighting the critical intermediate role of the target molecule.
Quantitative Data Summary (Expected)
| Parameter | Value / Trend | Rationale |
| NCS IR Stretch | ~2050–2100 cm⁻¹ | Broad, strong peak characteristic of isothiocyanates. |
| Reactivity ( | 0.15 (vs. Ph-NCS) | The C3-Methyl significantly retards nucleophilic attack. |
| Lipophilicity (LogP) | ~4.2 | Highly lipophilic due to Br and two Methyl groups. |
| Solubility | High in DCM, DMSO | Poor aqueous solubility requires organic co-solvents for bio-assays. |
References
-
BenchChem. (2025).[1][2] Technical Guide: Synthesis and Reactivity of Ortho-Substituted Aryl Isothiocyanates. Retrieved from 1
-
National Institutes of Health (NIH). (2025). Synthesis of Isothiocyanates: An Update on Desulfurization Reagents. PMC Database. Retrieved from 3
-
Taylor & Francis Online. (2025). Steric Effects in the Synthesis of Aryl Isothiocyanates.[4] Retrieved from 4
-
Stenutz, R. (2025). Hammett Substituent Constants for Ortho-Methyl and Bromo Groups. Retrieved from 5
-
MDPI. (2025). Synthesis of Isothiocyanates Using DMT/NMM/TsO− Reagents. Retrieved from 6
Sources
Methodological & Application
Application Note & Protocol: Synthesis of Novel Thiourea Derivatives via Nucleophilic Addition to 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Thioureas in Modern Drug Discovery
Thiourea derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1] Their versatility also extends to their role as crucial intermediates in the synthesis of complex heterocyclic systems.[1] The reaction between an isothiocyanate and an amine is a highly efficient and atom-economical method for generating libraries of N,N'-disubstituted thioureas.[2][3]
This guide focuses on the use of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene as a strategic starting material. The presence of a bromine atom offers a valuable handle for subsequent cross-coupling reactions, allowing for late-stage diversification of the thiourea products. The dimethyl substitution pattern influences the steric and electronic environment of the molecule, potentially modulating its reactivity and the biological profile of its derivatives. This document provides a detailed examination of the underlying reaction mechanism, a robust experimental protocol, and key insights for the successful synthesis and characterization of novel thiourea compounds derived from this versatile building block.
Core Reaction Mechanism: The Nucleophilic Addition Pathway
The formation of a thiourea from an isothiocyanate and a primary or secondary amine proceeds through a classic nucleophilic addition mechanism.[4] The isothiocyanate group (-N=C=S) is highly electrophilic at the central carbon atom, a property enhanced by the electron-withdrawing nature of the adjacent aromatic ring in our substrate.
The process unfolds in two key steps:
-
Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electrophilic carbon of the isothiocyanate group.[4]
-
Intermediate Formation and Proton Transfer: This attack leads to the formation of a transient, zwitterionic tetrahedral intermediate. This intermediate is unstable and rapidly undergoes a proton transfer from the amine nitrogen to the isothiocyanate nitrogen, yielding the final, stable N,N'-disubstituted thiourea product. The overall reaction is typically fast and high-yielding under mild conditions.[2][4]
Detailed Experimental Protocol
This protocol provides a generalized yet robust procedure for the synthesis of N,N'-disubstituted thioureas from 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene.
Materials and Equipment
-
Reagents:
-
1-Bromo-2-isothiocyanato-3,5-dimethylbenzene
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Non-nucleophilic base (if using an amine salt): Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography (if required)
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene (1.0 equivalent) in anhydrous DCM or THF (approx. 0.1 M concentration). Begin stirring the solution at room temperature.
-
Causality: Using an anhydrous solvent is crucial to prevent hydrolysis of the isothiocyanate, which can lead to unwanted side products.
-
-
Addition of Amine: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the stirred solution.[5] The addition can typically be done in one portion.
-
Insight: If the amine is provided as a hydrochloride or other salt, it must be neutralized to the free base in situ. To achieve this, add a non-nucleophilic base like triethylamine (1.5 equivalents) to the isothiocyanate solution before adding the amine salt.[5]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is generally rapid, often completing within 2-12 hours.[5] Monitor the progress by TLC, observing the consumption of the isothiocyanate starting material.
-
Work-up: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude thiourea derivative can be purified by one of the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often sufficient to yield a highly pure product.[6]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2][6]
-
Quantitative Data Summary
The reaction conditions are generally applicable to a wide range of primary and secondary amines. The table below provides representative examples.
| Amine Nucleophile | Molar Equivalents | Typical Solvent | Reaction Time (h) | Expected Yield (%) | Purification Method |
| Aniline | 1.1 | DCM | 4-6 | >90% | Recrystallization |
| Benzylamine | 1.1 | THF | 2-4 | >95% | Recrystallization |
| Morpholine | 1.2 | DCM | 3-5 | >95% | Column Chromatography |
| Cyclohexylamine | 1.1 | THF | 2-4 | >95% | Recrystallization |
Product Characterization
The synthesized thiourea derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
-
NMR Spectroscopy:
-
¹H-NMR: Expect to see characteristic broad singlets for the N-H protons, typically in the range of δ 7.0-12.0 ppm.[1][7] The exact chemical shift is dependent on the solvent and the substituents. Aromatic and aliphatic protons from both the isothiocyanate and amine fragments will also be present.
-
¹³C-NMR: The thiocarbonyl carbon (C=S) gives a characteristic signal in the downfield region, typically between δ 175-185 ppm.[7][8]
-
-
FT-IR Spectroscopy: Look for characteristic stretching vibrations for N-H bonds (around 3100-3400 cm⁻¹) and the C=S bond (around 1240-1300 cm⁻¹).[8][9]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
References
-
Scattolin, T., Klein, A., & Schoenebeck, F. (2020). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 22(15), 6095–6099. Available at: [Link]
-
Ghotekar, S., et al. (2020). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 25(22), 5438. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. ResearchGate. Available at: [Link]
-
Araya-Castro, K., et al. (2021). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules, 26(23), 7155. Available at: [Link]
-
Friscic, T., & Fabian, L. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1853–1865. Available at: [Link]
-
Kazakova, O. V., et al. (2022). Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(5), 450-457. Available at: [Link]
-
Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692–5696. Available at: [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126. Available at: [Link]
-
Isabell, J., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 2951-2957. Available at: [Link]
-
ResearchGate. (2003). A Simple and green procedure for the synthesis of symmetrical N,N '-disubstituted thioureas on the surface of alumina under microwave irradiation. ResearchGate. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126. Available at: [Link]
-
Mihaela, C., et al. (2018). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 23(11), 2959. Available at: [Link]
-
Rehman, F. U., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4504. Available at: [Link]
-
Parveen, H., et al. (2022). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 27(19), 6549. Available at: [Link]
-
Al-Otaibi, J. S., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(18), 5894. Available at: [Link]
-
Yamin, B. M., et al. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 20(5), 1045-1053. Available at: [Link]
-
LibreTexts Chemistry. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. LibreTexts. Available at: [Link]
-
Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839-2864. Available at: [Link]
-
ResearchGate. (2021). Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. ResearchGate. Available at: [Link]
Sources
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene as a Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Bifunctional Scaffolds
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Compounds possessing multiple, orthogonally reactive functional groups offer a powerful platform for the efficient construction of complex molecular architectures. 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene emerges as a promising, albeit specialized, scaffold for the synthesis of novel heterocyclic compounds. The presence of a reactive isothiocyanate group and a bromine atom on an aromatic ring allows for a diverse range of chemical transformations, enabling the generation of libraries of compounds with potential biological activity or unique material properties.
The isothiocyanate moiety is a well-established precursor for a variety of sulfur and nitrogen-containing heterocycles, participating in reactions with a wide range of nucleophiles.[1][2] Concurrently, the aryl bromide provides a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of additional complexity and diversity.[3][4] This guide provides a comprehensive overview of the synthesis and potential applications of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene, with detailed protocols based on established methodologies for analogous compounds.
I. Synthesis of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene
The synthesis of the title compound can be approached from its corresponding primary amine, 2-bromo-3,5-dimethylaniline. The conversion of a primary amine to an isothiocyanate is a fundamental transformation in organic chemistry, with several reliable methods available.[5][6][7] A common and effective approach involves the in-situ generation of a dithiocarbamate salt, followed by decomposition to the isothiocyanate.[8]
Protocol 1: Synthesis via Dithiocarbamate Salt Formation and Decomposition
This protocol is adapted from established methods for the synthesis of aryl isothiocyanates from primary amines.[9][10]
Reaction Scheme:
Caption: Synthetic pathway to 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-Bromo-3,5-dimethylaniline | 50971-16-9 | 200.08 | 10.0 g (50.0 mmol) |
| Carbon Disulfide (CS₂) | 75-15-0 | 76.14 | 4.2 mL (70.0 mmol) |
| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.05 | 10 mL |
| Lead (II) Nitrate (Pb(NO₃)₂) | 10099-74-8 | 331.2 | 16.6 g (50.0 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL |
| Water (H₂O) | 7732-18-5 | 18.02 | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
Procedure:
-
Dithiocarbamate Salt Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3,5-dimethylaniline (10.0 g, 50.0 mmol) in 50 mL of ethanol.
-
To this solution, add aqueous ammonia (10 mL) followed by the dropwise addition of carbon disulfide (4.2 mL, 70.0 mmol) over 15 minutes while stirring vigorously.
-
Continue stirring at room temperature for 2 hours. A precipitate of the ammonium dithiocarbamate salt should form.
-
-
Decomposition to Isothiocyanate:
-
In a separate 500 mL beaker, dissolve lead (II) nitrate (16.6 g, 50.0 mmol) in 100 mL of water.
-
Slowly add the dithiocarbamate salt suspension to the lead nitrate solution with vigorous stirring. A dark precipitate of lead sulfide will form.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-bromo-2-isothiocyanato-3,5-dimethylbenzene.
-
Expected Outcome: A pale yellow oil or low-melting solid. The yield should be in the range of 70-85%.
II. Applications in Heterocyclic Synthesis
The true utility of 1-bromo-2-isothiocyanato-3,5-dimethylbenzene lies in its ability to serve as a versatile precursor to a wide array of heterocyclic systems. The isothiocyanate group is highly electrophilic and readily reacts with various nucleophiles to form five- or six-membered rings.[1][11]
A. Synthesis of Benzothiazole Derivatives
The reaction of ortho-haloaryl isothiocyanates with nucleophiles is a known route to benzothiazole derivatives.[12] These structures are of significant interest in medicinal chemistry due to their wide range of biological activities.
This protocol outlines the intramolecular cyclization of a thiourea intermediate, formed by the reaction of the isothiocyanate with an amine, to generate a 2-aminobenzothiazole derivative.[13]
Reaction Workflow:
Caption: Workflow for the synthesis of 2-aminobenzothiazole derivatives.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene | N/A | 242.14 | 2.42 g (10.0 mmol) |
| Benzylamine | 100-46-9 | 107.15 | 1.1 mL (10.0 mmol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g (20.0 mmol) |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.19 g (1.0 mmol) |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed |
| Hexane | 110-54-3 | 86.18 | As needed |
Procedure:
-
Thiourea Formation and In-situ Cyclization:
-
To a 100 mL round-bottom flask, add 1-bromo-2-isothiocyanato-3,5-dimethylbenzene (2.42 g, 10.0 mmol), benzylamine (1.1 mL, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and copper(I) iodide (0.19 g, 1.0 mmol).
-
Add N,N-dimethylformamide (20 mL) and stir the mixture at 120 °C for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired 2-(benzylamino)-7-bromo-4,6-dimethylbenzothiazole.
-
B. Synthesis of Quinazoline and Thiazine Derivatives
The isothiocyanate group can also react with bifunctional nucleophiles to construct more complex heterocyclic systems, such as quinazolines and thiazines.[14][15] The reaction with anthranilic acid, for example, can lead to the formation of quinazoline-4-thiones.
III. Further Functionalization via Cross-Coupling Reactions
The bromine atom on the aromatic ring of 1-bromo-2-isothiocyanato-3,5-dimethylbenzene and its heterocyclic derivatives serves as a valuable handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse substituents, greatly expanding the chemical space accessible from this building block.
Potential Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Cyanation: Reaction with a cyanide source to introduce a nitrile group.
Logical Relationship of Synthetic Pathways:
Caption: Synthetic utility of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene.
IV. Safety and Handling
Isothiocyanates are known to be lachrymators and skin irritants. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Carbon disulfide is highly flammable and toxic. Lead salts are toxic and should be handled with care. Dispose of all chemical waste in accordance with institutional and local regulations.
V. Conclusion
1-Bromo-2-isothiocyanato-3,5-dimethylbenzene represents a highly versatile and valuable building block for the synthesis of a diverse range of heterocyclic compounds. Its bifunctional nature allows for a two-pronged approach to molecular diversification: initial heterocycle formation through the isothiocyanate group, followed by further functionalization via cross-coupling reactions at the aryl bromide position. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this and related scaffolds in the pursuit of novel molecules with applications in drug discovery and materials science.
References
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC. (2022). National Center for Biotechnology Information. [Link]
-
Reactivity of bromo/chloro aryl isothiocyanates in the formation of 2‐thio‐benzothiazoles. (n.d.). ResearchGate. [Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. (2015). Arkivoc. [Link]
-
Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. (2018). ACS Publications. [Link]
-
New Syntheses of Aryl isothiocyanates. (2007). ResearchGate. [Link]
-
Base-promoted cyclization reaction of o-isothiocyanato arylacetylenes and aroylacetonitriles: easy access to benzo[d][12][16]thiazines. (2021). Royal Society of Chemistry. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
-
Cyclisation of aryl acetylides with isothiocyanates: New insight into an old reaction. (n.d.). ResearchGate. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC. (2022). National Center for Biotechnology Information. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. [Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (2012). Thieme Connect. [Link]
-
Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (2021). ResearchGate. [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC. (2021). National Center for Biotechnology Information. [Link]
-
Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate. (2021). ACS Publications. [Link]
-
Synthesis of heterocycles from aryl isothiocyanates and alkyl azides. (1977). Semantic Scholar. [Link]
-
Synthesis of Isothiocyanates: An Update - PMC. (2023). National Center for Biotechnology Information. [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Pd-Catalyzed Coupling of Aryl Chloride, Isocyanides, and Thiocarboxylate To Synthesize Thioamides. (2015). PubMed. [Link]
-
CuI-catalyzed synthesis of aryl thiocyanates from aryl iodides. (2009). ResearchGate. [Link]
-
Addition–cyclization reactions of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles as a synthetic route to novel azines and azoles of potential biological activity. (2003). ResearchGate. [Link]
-
Recent advancement in the synthesis of isothiocyanates. (2024). Royal Society of Chemistry. [Link]
-
Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates. (2024). Royal Society of Chemistry. [Link]
-
Iron-Catalyzed Cross-Coupling of Unactivated, Secondary Alkyl Thio Ethers and Sulfones with Aryl Grignard Reagents - PMC. (2012). National Center for Biotechnology Information. [Link]
-
Methods of synthesizing isothiocyanates. (2022). ResearchGate. [Link]
-
Synthesis of Aryl Thiocyanates, Aryl Dithiocarbamates, Aryl Sulfones, and Aryl Thiobenzoates via Au-Catalyzed C-S Cross-Couplings. (2024). PubMed. [Link]
-
Reaction of isothiocyanates with nucleophiles. (n.d.). ResearchGate. [Link]
-
Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. (2013). Organic Chemistry Portal. [Link]
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. (2015). PubMed. [Link]
-
Use of dodecanoyl isothiocyanate as building block in synthesis of target benzothiazine, quinazoline, benzothiazole and thiourea derivatives. (2009). ResearchGate. [Link]
-
2-Isocyanatobenzonitrile and 2-Isothiocyanatobenzonitrile - Versatile Building Blocks in Organic Synthesis. (n.d.). Bentham Science. [Link]
-
C1 Building Blocks: New Approaches for Thiomethylations and Esterification. (2023). Diva Portal. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed Coupling of Aryl Chloride, Isocyanides, and Thiocarboxylate To Synthesize Thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Base-promoted cyclization reaction of o-isothiocyanato arylacetylenes and aroylacetonitriles: easy access to benzo[d][1,3]thiazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eurekaselect.com [eurekaselect.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Conditions for Suzuki-Miyaura coupling with 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene
Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene
Executive Summary
This guide details the protocol for the Palladium-catalyzed cross-coupling of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene with aryl boronic acids. The primary challenge with this substrate is the high electrophilicity of the isothiocyanate (-NCS) group, which is prone to nucleophilic attack by standard Suzuki bases (hydroxides, alkoxides) or hydrolysis in aqueous media. Furthermore, the 1,2,3,5-substitution pattern creates significant steric hindrance around the oxidative addition site (C1-Br), necessitating a specialized ligand system.
This protocol utilizes a Buchwald-type precatalyst system (Pd/SPhos) under anhydrous conditions to effect chemoselective C-C bond formation while preserving the -NCS moiety for downstream diversification.
Substrate Analysis & Reactivity Profile
Structural Challenges
-
Electrophile: 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene.
-
Steric Environment: The bromine at C1 is flanked by an isothiocyanate group at C2 and a hydrogen at C6. However, the methyl group at C3 forces the -NCS group to adopt a conformation that may crowd the Pd coordination sphere.
-
Electronic Conflict: The -NCS group is a strong electrophile. Standard Suzuki conditions (e.g.,
, , ) will invariably lead to:-
Hydrolysis: Conversion of -NCS to amine or urea.
-
Cyclization: Intramolecular attack of the -NCS on the Pd(II)-aryl intermediate, leading to benzothiazole formation (often desired, but considered a side reaction here).
-
Chemoselectivity Strategy
To retain the -NCS group, the reaction must be orthogonal to isothiocyanate chemistry.
-
Solvent: Non-nucleophilic, anhydrous (Toluene or 1,4-Dioxane).
-
Base: Anhydrous, non-alkoxide base (
or ). -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Its bulk promotes reductive elimination in hindered systems, and its electron-rich nature facilitates oxidative addition into the crowded C-Br bond.
Reaction Logic & Pathway Visualization
The following diagram illustrates the divergent pathways. The goal of this protocol is Pathway A .
Figure 1: Divergent reaction pathways for ortho-halo isothiocyanates. Pathway A is the target of this protocol.
Optimized Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Note |
| Substrate | 1.0 | Electrophile | Dry under high vacuum for 1h prior to use. |
| Aryl Boronic Acid | 1.2–1.5 | Nucleophile | Excess required to account for potential protodeboronation. |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst | High purity grade essential. |
| SPhos | 0.04 (4 mol%) | Ligand | 1:2 Pd:L ratio ensures active LPd(0) species. |
| K₃PO₄ (Tribasic) | 3.0 | Base | Must be finely ground and anhydrous. |
| Toluene | [0.2 M] | Solvent | Anhydrous, degassed (Sparged with Ar/N2). |
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Optional but Recommended)
-
In a glovebox or under Argon flow, charge a dry reaction vial with
(2 mol%) and SPhos (4 mol%). -
Add anhydrous Toluene (1 mL per mmol substrate).
-
Stir at room temperature for 10 minutes until the solution turns from orange to a pale yellow/clear color (formation of active catalyst).
Step 2: Reaction Assembly
-
Add 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene (1.0 equiv) and the Aryl Boronic Acid (1.5 equiv) to the catalyst mixture.
-
Add finely ground, anhydrous
(3.0 equiv). -
Seal the vial with a Teflon-lined crimp cap or screw cap.
-
Crucial: Purge the headspace with Argon for 2 minutes.
Step 3: Reaction Execution
-
Place the vial in a pre-heated block at 80°C .
-
Note: Do not exceed 100°C. Higher temperatures increase the risk of -NCS desulfurization or cyclization.
-
-
Stir vigorously (1000 rpm) to ensure suspension of the solid phosphate base.
-
Monitor by TLC or LC-MS every 2 hours.
-
TLC Stain: UV active. -NCS group often stains yellow/orange with Vanillin or KMnO4.
-
Reaction Time: Typically 4–12 hours.
-
Step 4: Work-up (Non-Nucleophilic)
-
Cool reaction to room temperature.
-
Dilute with Ethyl Acetate or Dichloromethane .
-
Filter through a short pad of Celite to remove phosphate salts and Palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Warning: Do not use methanol or ethanol in the workup or column chromatography to avoid thiocarbamate formation.
-
-
Purify via Flash Column Chromatography using Hexanes/Ethyl Acetate gradients.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Formation of Thiourea/Amine | Hydrolysis of -NCS | Ensure |
| Low Conversion | Steric hindrance | Increase catalyst loading to 5 mol% Pd / 10 mol% SPhos. Switch to XPhos (even bulkier). |
| Benzothiazole Formation | Cyclization | Lower temperature to 60°C. Ensure the boronic acid is not electron-deficient (slow transmetallation favors cyclization). |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (BPin) instead of acids. Add molecular sieves (4Å) to the reaction. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bardner, T. E., & Buchwald, S. L. (2005). Continuous-Flow Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling. Journal of the American Chemical Society, 127(13), 4685–4696. (Foundation for SPhos/XPhos efficacy in hindered systems). Link
-
Yao, G., et al. (2019). DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates: Via C-H sulfurization. Tetrahedron Letters, 60(9), 645-648. (Highlights the competing cyclization pathway). Link
-
Sun, N., et al. (2013).[1] Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling.[1] Synlett, 24(11), 1443-1447.[1] (Context on stability of NCS groups in metal catalysis). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene. We will address common challenges, offer troubleshooting strategies to improve yield and purity, and answer frequently asked questions based on established chemical principles and field-proven insights.
Introduction: The Synthetic Challenge
Aryl isothiocyanates are valuable intermediates in medicinal chemistry and organic synthesis, known for their bioactivity and as precursors to a wide range of sulfur- and nitrogen-containing heterocycles.[1] The synthesis of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene, starting from its corresponding primary amine (1-Bromo-2-amino-3,5-dimethylbenzene), presents several challenges that can impact reaction efficiency and product purity. The most common and scalable methods involve the conversion of the primary amine using a thiocarbonyl source. While historically reliant on highly toxic reagents like thiophosgene, modern approaches favor the decomposition of dithiocarbamate salts formed from carbon disulfide (CS₂), which offers a safer, albeit more nuanced, synthetic route.[2][3]
This guide focuses on the dithiocarbamate method, providing a robust framework for troubleshooting and optimization.
SECTION 1: Recommended Synthetic Workflow
The most reliable and widely adopted method for converting primary aromatic amines to isothiocyanates avoids the use of highly toxic thiophosgene and proceeds via a dithiocarbamate salt intermediate.[4]
Overall Synthetic Pathway
The conversion is a two-step, one-pot process: 1) Formation of a dithiocarbamate salt from the amine and carbon disulfide in the presence of a base, and 2) Desulfurization of the salt to yield the isothiocyanate.
Caption: One-pot synthesis of the target isothiocyanate.
Detailed Experimental Protocol: Dithiocarbamate Decomposition Method
This protocol is a generalized starting point. Optimization of stoichiometry, temperature, and reaction time is often necessary.
Materials:
-
1-Bromo-2-amino-3,5-dimethylbenzene (1.0 eq)
-
Carbon Disulfide (CS₂) (2.0-3.0 eq)
-
Triethylamine (Et₃N) or other organic base (2.0-3.0 eq)
-
Tosyl Chloride (TsCl) or Di-tert-butyl dicarbonate (Boc₂O) as desulfurizing agent (1.1-1.2 eq)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-Bromo-2-amino-3,5-dimethylbenzene (1.0 eq) in anhydrous DCM.
-
Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add the organic base (e.g., Et₃N, 2.0-3.0 eq) followed by the slow, dropwise addition of carbon disulfide (2.0-3.0 eq). Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).
-
Desulfurization: Once the formation of the dithiocarbamate intermediate is complete (as indicated by TLC), cool the reaction mixture back to 0 °C. Add the desulfurizing agent (e.g., TsCl, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete formation of the isothiocyanate product.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene.[4]
SECTION 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing causal explanations and actionable solutions.
Caption: A logical workflow for diagnosing low-yield issues.
Q: My reaction yield is consistently low. What are the primary causes?
A: Low yield can stem from several factors, from reagent quality to reaction conditions.
-
Cause 1: Impure Starting Amine: The presence of impurities in the 1-Bromo-2-amino-3,5-dimethylbenzene can inhibit the reaction or introduce side products that complicate purification.
-
Solution: Ensure the starting amine is of high purity. If necessary, recrystallize or purify it via column chromatography before use.
-
-
Cause 2: Incomplete Dithiocarbamate Formation: The initial step is crucial. Insufficient base or carbon disulfide, or suboptimal temperature, can lead to unreacted starting material.
-
Cause 3: Inefficient Desulfurization: The choice and handling of the desulfurizing agent are critical for the final conversion.
-
Solution: Ensure the desulfurizing agent is added under controlled temperature (typically 0 °C) to prevent unwanted side reactions. If one agent gives poor results, consider an alternative (see table below).
-
-
Cause 4: Product Decomposition: Isothiocyanates can be sensitive to hydrolysis, especially under harsh workup conditions or during prolonged storage in the presence of moisture.[7][8]
-
Solution: Ensure all workup steps are performed efficiently. Avoid excessive heat during solvent removal. Store the final product under an inert atmosphere, protected from light and moisture.
-
Q: I'm observing a significant amount of a symmetrical thiourea byproduct. How can I prevent this?
A: The formation of N,N'-bis(1-bromo-3,5-dimethylphenyl)thiourea is a very common side reaction.
-
Causality: This occurs when the newly formed, electrophilic isothiocyanate product reacts with a molecule of the unreacted nucleophilic starting amine.[9] This is more likely if there is a localized excess of the amine relative to the thiocarbonylating agent.
-
Prevention Strategies:
-
Reverse Addition: Instead of adding CS₂ to the amine, consider a "reverse addition" where the amine solution is added slowly to a pre-mixed solution of the base and carbon disulfide. This ensures that the amine is always the limiting reagent in the reaction zone, minimizing its chance of reacting with the product.
-
Maintain Excess CS₂: Using a clear excess of carbon disulfide helps to rapidly convert the amine to the dithiocarbamate salt, reducing the concentration of free amine available for the side reaction.[9]
-
Low Temperature: Running the reaction at 0 °C or below can slow the rate of the side reaction relative to the desired dithiocarbamate formation.
-
Q: My desulfurization step is inefficient. How do I choose a better desulfurizing agent?
A: The choice of desulfurizing agent is critical and depends on the substrate and desired workup conditions. Different agents have distinct advantages and disadvantages.
| Desulfurizing Agent | Advantages | Disadvantages | Citation(s) |
| Tosyl Chloride (TsCl) | Effective, common, and widely used for various amines. | Can be difficult to remove excess reagent and byproducts from nonpolar products. | [3] |
| Di-tert-butyl dicarbonate (Boc₂O) | Byproducts (CO₂, COS, t-butanol) are volatile and easily removed by evaporation, simplifying workup. | Stoichiometry must be precise to avoid residual reagent. | [9] |
| Triphosgene (BTC) | Solid and safer to handle than phosgene gas. Effective for amines with electron-withdrawing groups. | Still a hazardous reagent that requires careful handling. | [9][10] |
| Iodine (I₂) | Rapid reaction with commercially available and non-toxic reagents, often performed in a biphasic medium. | Requires careful handling and proper quenching. | [3][9] |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMT/NMM/TsO⁻) | A modern, efficient reagent that works well for a wide range of amines, including in aqueous or microwave-assisted conditions. | May not be as readily available as other common reagents. | [5][11] |
SECTION 3: Frequently Asked Questions (FAQs)
Q: What is the general reaction mechanism for the dithiocarbamate decomposition method?
A: The mechanism involves two main stages: nucleophilic attack of the amine on carbon disulfide to form the dithiocarbamate salt, followed by electrophilic activation and elimination to form the isothiocyanate.
Caption: Mechanism of isothiocyanate formation via a dithiocarbamate salt.
Q: What are the primary safety concerns when working with reagents for this synthesis?
A: Safety is paramount. Several reagents used in this synthesis are hazardous and require strict handling protocols.
-
Thiophosgene (CSCl₂): (If used as an alternative method) Extremely Toxic and Corrosive. Thiophosgene is a volatile, reddish liquid that is toxic by all routes of exposure (inhalation, ingestion, skin contact).[12] It can cause severe burns and delayed pulmonary edema.[12][13]
-
Handling: Always work in a certified chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including a face shield, chemical splash goggles, and heavy-duty gloves.[13][15] Facilities must have an eyewash station and safety shower readily accessible.[13] Store under nitrogen, refrigerated, and away from moisture, metals, and heat.[13]
-
-
Carbon Disulfide (CS₂): Highly Flammable and Toxic. CS₂ is a volatile liquid with a very low flash point. Its vapors are heavier than air and can travel to an ignition source. It is also toxic and can be absorbed through the skin.
-
Handling: Work in a well-ventilated fume hood away from any potential ignition sources. Use spark-proof tools and ground all equipment when transferring.[2] Wear appropriate PPE.
-
Q: How can I confirm the identity and purity of my final product?
A: A combination of spectroscopic methods is essential for unambiguous characterization.
-
Infrared (IR) Spectroscopy: Look for a very strong, characteristic, and broad absorption band for the asymmetric N=C=S stretch, typically appearing around 2100-2200 cm⁻¹.
-
¹H and ¹³C NMR Spectroscopy:
-
¹H NMR: The proton signals should correspond to the aromatic protons and the two methyl groups on the benzene ring. The chemical shifts will be influenced by the bromo and isothiocyanato substituents.
-
¹³C NMR: The carbon of the isothiocyanate group (N=C =S) will have a characteristic chemical shift in the range of 125-140 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the exact mass of C₈H₆BrNS (226.94 g/mol ).[16] The isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
References
- Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophosgene 95-98%.
- Ambica Boisar. (2020). Safety Measure to Follow When Working With Thiophosgene.
- Eschliman, K., & Bossmann, S. H. (2019).
- Royal Society of Chemistry. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Publishing.
- National Center for Biotechnology Information. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. PMC.
- National Center for Biotechnology Inform
- Google Patents. (n.d.).
- Kawakishi, S., & Namiki, M. (1968). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry, 32(12), 1461-1466.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Thiophosgene. NJ.gov.
- The Brückner Research Group. (n.d.). CB-LSOP-Thiophosgene.docx.
- BenchChem. (2025). Optimization of reaction conditions for isothiocyanate synthesis.
- ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates.
- MDPI. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur.
- Chemistry & Biology Interface. (2020).
- Yu, T.-H., Lin, L.-Y., & Ho, C.-T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(7), 2694–2699.
- Opletalova, V., & Hartl, J. (2000). Decomposition Products of Allyl Isothiocyanate in Aqueous Solutions. Journal of Agricultural and Food Chemistry, 48(9), 4141–4145.
- PubMed. (2019). Synthesis of Isothiocyanates: An Update. Synthesis (Stuttg), 51(8), 1746-1752.
- BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-2-(isothiocyanatomethyl)benzene.
- MDPI. (2021).
- ResearchGate. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent.
- Patent 3611163. (2020).
- Yang, W., & Li, Y. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Green Chemistry, 14(4), 933-936.
Sources
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cbijournal.com [cbijournal.com]
- 10. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 15. nj.gov [nj.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Optimization for 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene
The following technical guide is designed for researchers and process chemists working with 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene . This compound presents unique challenges due to the steric hindrance flanking the isothiocyanate (-NCS) moiety (ortho-bromo and ortho-methyl groups).
This guide prioritizes reaction kinetics , solubility profiles , and stability to ensure reproducible experimental outcomes.
Compound Profile:
-
IUPAC Name: 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene[1][2][3][4][5]
-
Key Feature: Ortho,ortho-disubstitution. The electrophilic carbon of the -NCS group is shielded by a Bromine atom at position 1 and a Methyl group at position 3.
-
Implication: Nucleophilic attack is kinetically retarded compared to non-hindered aryl isothiocyanates. Solvent choice is critical not just for solubility, but for lowering the activation energy of the transition state.
Solubility & Stock Solution Preparation
Q: What is the optimal solvent for preparing stable stock solutions?
A: For long-term stability and high concentration (>0.5 M), Anhydrous Dichloromethane (DCM) or Anhydrous Toluene are recommended.
While the compound is soluble in polar aprotic solvents, they can accelerate degradation if trace water is present.
Solubility Profile Table
| Solvent Class | Solvent | Solubility (25°C) | Suitability | Technical Note |
| Chlorinated | DCM, Chloroform | High (>500 mg/mL) | Excellent | Best for stock solutions. Low boiling point allows easy removal. |
| Aromatic | Toluene, Xylene | High (>400 mg/mL) | Good | Ideal for high-temperature reactions (>80°C). |
| Polar Aprotic | THF, 1,4-Dioxane | Moderate-High | Good | Must be anhydrous/stabilized. Peroxides in aged ethers can oxidize the -NCS group. |
| Polar Aprotic | DMSO, DMF | High | Caution | Hygroscopic. Trace water causes hydrolysis to the aniline. Use only for immediate reactions. |
| Protic | MeOH, EtOH | Moderate | Avoid | Slow solvolysis (thiocarbamate formation) occurs over time. |
| Aliphatic | Hexanes, Pentane | Low-Moderate | Poor | Useful only for precipitation/crystallization, not reaction media. |
Reaction Optimization: Overcoming Steric Hindrance
Q: My reaction with amines/nucleophiles is stalling. How do I modulate the solvent system to drive conversion?
A: The steric bulk at positions 1 and 3 prevents the "face-on" attack of nucleophiles. You must switch to a Polar Aprotic Solvent or a High-Temperature Non-Polar System .
Mechanism of Solvent Influence
The reaction proceeds via a nucleophilic addition to the central carbon.
-
Non-polar solvents (Toluene): The transition state is often more polar than the reactants. Non-polar solvents do not stabilize this transition state, leading to slow kinetics.
-
Polar Aprotic solvents (DMF/DMSO): These stabilize the dipolar transition state and increase the nucleophilicity of the attacking amine by not solvating its protons (unlike alcohols).
Optimization Protocol
If conversion is <50% after 4 hours:
-
Switch Solvent: Move from DCM/THF to DMF or Acetonitrile .
-
Increase Concentration: Run the reaction at 0.5 M – 1.0 M (high concentration forces collisions).
-
Temperature: If using Toluene, heat to reflux (110°C) . The thermal energy is required to overcome the rotational barrier of the ortho-substituents.
Workflow Visualization: Reaction Pathway
Figure 1: Impact of solvent dielectric constant on the reaction kinetics of sterically hindered isothiocyanates.
Troubleshooting Side Reactions (Hydrolysis)
Q: I am observing a precipitate that corresponds to the aniline (amine) derivative. Why?
A: This is caused by Hydrolysis , catalyzed by trace water and acidic conditions.
-
Reaction: Ar-NCS + H₂O → [Ar-NH-CO-SH] → Ar-NH₂ + COS.
-
Risk Factor: Using "Wet" DMF or DMSO. These solvents are hygroscopic and absorb atmospheric moisture rapidly.
Corrective Action:
-
Dry Solvents: Store DMSO/DMF over 4Å molecular sieves for 24 hours before use.
-
Inert Atmosphere: Always run the reaction under Nitrogen or Argon balloon pressure.
-
Scavenger: Add 1-2 equivalents of Triethylamine (TEA) . This neutralizes any acid formed (which catalyzes hydrolysis) and activates the nucleophile.
Workup & Purification Guide
Q: The compound oils out during workup. How do I purify it efficiently?
A: Isothiocyanates are lipophilic. Avoid aqueous workups if using water-miscible solvents (DMF) to prevent emulsion or hydrolysis.
Recommended Workup Protocol:
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether .
-
Wash:
-
Wash 3x with Water (to remove DMF/DMSO).
-
Wash 1x with Brine .
-
-
Drying: Dry over Anhydrous Na₂SO₄ (Magnesium sulfate can sometimes be slightly acidic/Lewis acidic, Sodium sulfate is safer for sensitive ITCs).
-
Purification:
-
Column Chromatography: Use Hexanes:EtOAc (95:5) . The isothiocyanate moves very fast (High Rf).
-
Note: Do not use Methanol in the eluent, as it may react on the column if the flow is slow.
-
Decision Tree: Troubleshooting Common Issues
Figure 2: Troubleshooting logic for common experimental failures involving 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene.
References
-
RSC Publishing. (1992).[6] Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2.[6] Retrieved from [Link]
-
National Institutes of Health (NIH). (2010). Reactivity of ortho-substituted aryl-palladium complexes towards isothiocyanates. PubMed. Retrieved from [Link]
-
ResearchGate. (2015). Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. Retrieved from [Link]
Sources
- 1. 597545-18-1|5-Bromo-2-methylphenylisothiocyanate|BLD Pharm [bldpharm.com]
- 2. labgogo.com [labgogo.com]
- 3. 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene - CAS:140136-71-6 - 奔旗商城-科研物资一站式采购平台 [benqii.com]
- 4. 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene - CAS:140136-71-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. labgogo.com [labgogo.com]
- 6. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Steric Hindrance in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for challenges encountered when performing cross-coupling reactions with sterically hindered substrates, specifically those bearing 3,5-dimethyl substitution patterns. The following content is structured in a question-and-answer format to directly address common issues and provide robust, mechanistically grounded solutions.
Troubleshooting Guide: Common Issues & Immediate Solutions
This section addresses specific experimental failures, providing a logical progression of steps to diagnose and solve the problem.
Question 1: My Suzuki-Miyaura coupling with a 3,5-dimethylphenylboronic acid is resulting in low yield and significant starting material recovery. What are the primary factors to investigate?
Answer:
Low conversion in a Suzuki-Miyaura coupling involving a sterically encumbered partner like 3,5-dimethylphenylboronic acid typically points to a bottleneck in the catalytic cycle. The most critical step impeded by steric bulk is the final reductive elimination, where the new C-C bond is formed.[1][2] Your troubleshooting should focus on systematically optimizing the components that most influence this step: the ligand, base, and reaction conditions.
1. Catalyst & Ligand Selection: The Power of Bulk
The geometry of the palladium complex is paramount. To overcome the steric clash of the 3,5-dimethyl groups, the catalyst system must be able to accommodate a bulky substrate and facilitate the bond-forming reductive elimination step. This is almost always achieved by using bulky, electron-rich phosphine ligands.[3][4]
-
Why it works: These ligands promote the formation of a monoligated, highly reactive L₁Pd(0) species.[3][5] This less-crowded palladium center can more readily undergo oxidative addition. More importantly, the steric bulk of the ligand itself forces the two organic partners (the aryl group and the 3,5-dimethylphenyl group) into close proximity on the metal center, which accelerates the rate-limiting reductive elimination step.[1][2]
-
Recommended Action: Switch to a state-of-the-art dialkylbiaryl phosphine ligand. These are commercially available and have a proven track record with hindered substrates.[3][6]
Table 1: Recommended Ligands for Hindered Suzuki-Miyaura Couplings
| Ligand Name | Structure (Generic) | Key Features | Typical Catalyst Loading |
| XPhos | Biarylphosphine | Highly active, broad scope, excellent for hindered substrates.[7] | 1-2 mol % |
| SPhos | Biarylphosphine | Similar to XPhos, often effective at lower temperatures. | 1-2 mol % |
| RuPhos | Biarylphosphine | Excellent for heteroaryl couplings and hindered substrates.[6] | 1-2 mol % |
| tBuXPhos | Biarylphosphine | Even greater steric bulk for extremely challenging couplings. | 1-2 mol % |
2. Base Selection: It's Not Just About Strength
The base plays a crucial role in activating the boronic acid during the transmetalation step. For hindered substrates, a strong, non-nucleophilic base is often required to drive the reaction forward.
-
Recommended Action: If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. In particularly stubborn cases, an alkoxide base like K₂CO₃ or CsF in combination with a solvent system like toluene/water can be effective.
3. Solvent and Temperature:
Higher temperatures can provide the necessary energy to overcome the activation barrier for reductive elimination.
-
Recommended Action: Ensure your reaction is running at a sufficiently high temperature. Toluene (110 °C) or dioxane (101 °C) are common starting points. If solubility is an issue, a polar aprotic solvent like DMF or DMA can be considered, but be mindful of potential side reactions at high temperatures.
Question 2: I'm observing significant byproduct formation, primarily homocoupling of my boronic acid (Glaser-type coupling) and protodeboronation. How can I suppress these side reactions?
Answer:
These side reactions are common frustrations in Suzuki-Miyaura couplings, especially when the desired cross-coupling is slow due to steric hindrance.
1. Minimizing Homocoupling:
Homocoupling of the boronic acid is an oxidative process often promoted by the presence of oxygen.
-
Causality: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that dimerizes the boronic acid.
-
Recommended Action: Rigorously degas your reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Ensure the reaction is run under a positive pressure of inert gas.
2. Preventing Protodeboronation:
Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is a significant issue with electron-rich boronic acids and can be catalyzed by palladium complexes.[8][9]
-
Causality: The presence of water or other protic sources, often in conjunction with the base, can lead to this undesired pathway. Paradoxically, while bulky phosphine ligands are essential for the desired coupling, they have also been shown to accelerate palladium-catalyzed protodeboronation.[8][9] This makes careful optimization critical.
-
Recommended Actions:
-
Use Anhydrous Conditions: Dry your solvents and reagents thoroughly. Use an anhydrous base like KF or freshly dried K₃PO₄.
-
Switch to a Boronate Ester: Pinacol boronate esters (Bpin) are generally more stable towards protodeboronation than the corresponding boronic acids.[10] If possible, use the 3,5-dimethylphenylboronic acid pinacol ester.
-
Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid reagent. This ensures that even if some degradation occurs, enough remains to drive the cross-coupling to completion.
-
Below is a decision-making workflow to help diagnose and address these side reactions.
Caption: Troubleshooting workflow for common Suzuki side reactions.
Frequently Asked Questions (FAQs)
This section provides answers to broader, more fundamental questions regarding the challenges of sterically hindered couplings.
Question 3: Why exactly are the 3,5-dimethyl groups so problematic for cross-coupling reactions?
Answer:
The challenge lies in the steric hindrance imposed by the two methyl groups flanking the site of reaction. This bulkiness affects the key bond-forming step in the catalytic cycle: reductive elimination .[11]
In the palladium catalytic cycle, after oxidative addition and transmetalation, both coupling partners are attached to the palladium(II) center. For the new C-C bond to form, these two groups must be positioned cis (next to each other) in the palladium's coordination sphere. The 3,5-dimethyl groups create a significant steric clash that distorts the required geometry, increasing the energy barrier for this final, crucial step.[1][2] If reductive elimination is slow, the organometallic intermediate can undergo other, undesired reactions, leading to byproducts and low yields.
Caption: Steric clash impeding the reductive elimination step.
Question 4: I am performing a Buchwald-Hartwig amination with 3,5-dimethylaniline and getting poor results. Are the principles the same as for Suzuki coupling?
Answer:
Yes, the core principles are very similar. The Buchwald-Hartwig amination also proceeds through a Pd(0)/Pd(II) catalytic cycle, and the final C-N bond-forming reductive elimination is again the step most sensitive to steric hindrance.[12][13]
For a substrate like 3,5-dimethylaniline, you must employ a catalyst system designed for hindered substrates.
-
Ligand Choice: As with Suzuki couplings, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are the gold standard.[7] They accelerate the C-N reductive elimination.
-
Base Selection: Buchwald-Hartwig reactions require a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases are typically insufficient.
-
Precatalyst: Using a well-defined palladium precatalyst (e.g., XPhos Pd G3) can lead to more reproducible results than generating the active catalyst in situ from a palladium source like Pd₂(dba)₃ and a separate ligand. These precatalysts are designed for rapid generation of the active monoligated Pd(0) species.
A general, robust protocol for a challenging amination is provided below.
Experimental Protocols
General Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Bromide with 3,5-Dimethylaniline
This protocol is a general starting point and should be optimized for specific substrates.
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add 3,5-dimethylaniline (1.2 mmol, 1.2 equiv) via syringe.
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.2 M concentration) via syringe.
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Question 5: Are there alternatives to palladium? Would nickel catalysis be a viable option for these hindered couplings?
Answer:
Yes, nickel catalysis is an excellent and increasingly popular alternative for challenging cross-coupling reactions.[14][15] Nickel offers several potential advantages:
-
Different Reactivity: Due to its smaller atomic radius and different electronic properties, nickel can sometimes catalyze couplings that are difficult for palladium.[15][16]
-
Cost-Effectiveness: Nickel is a more earth-abundant and significantly less expensive metal than palladium.
However, there are also challenges:
-
Mechanism: Nickel can access a wider range of oxidation states (Ni(0) to Ni(IV)) and is more prone to single-electron transfer (SET) mechanisms, which can lead to different side products compared to palladium.[16]
-
Air Sensitivity: Ni(0) complexes are often more sensitive to air and moisture, requiring more stringent inert atmosphere techniques.
For sterically hindered substrates, nickel catalysis, particularly with N-heterocyclic carbene (NHC) or phosphine ligands, has shown great promise.[14][17] If you are facing insurmountable challenges with a palladium-based system, exploring a nickel-catalyzed alternative is a logical and worthwhile next step.
References
-
Malaret, F., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Malaret, F., et al. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Pramanik, M. M. D., et al. (2021). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers. [Link]
-
Pramanik, M. M. D., et al. (2021). Nickel Catalyzed C–S Cross Coupling of Sterically Hindered Aryl Triflates with Alkyl Thiols. ChemRxiv. [Link]
-
Wikipedia. Reductive elimination. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. [Link]
-
Otsuka, S., et al. (2021). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. [Link]
-
Glorius, F. (2008). Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. Accounts of Chemical Research. [Link]
-
OpenChemHub (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
LibreTexts Chemistry (2026). 14.1.3: Reductive Elimination. [Link]
-
Everson, D. A., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society. [Link]
-
Zhao, Q., et al. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers. [Link]
-
Wang, D., et al. (2020). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]
-
Bisht, R., et al. (2020). Nickel-Catalyzed Enantioselective Reductive Cross-Coupling Reactions. ACS Catalysis. [Link]
-
Karimi, B., et al. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition. [Link]
-
MacMillan, D. W. C. (2019). Mechanisms of Nickel-Catalyzed Cross- Coupling Reactions. Trends in Chemistry. [Link]
-
Unknown Author (2014). Cross-coupling reactions. SlideShare. [Link]
-
LibreTexts Chemistry (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Le, C., et al. (2023). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]
-
The Organic Chemistry Tutor (2022). CROSS-COUPLING reactions - everything YOU need to know!. YouTube. [Link]
-
Zhao, Q., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry. [Link]
-
Maumela, M. C., et al. (2024). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Hartwig, J. F. (2004). Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. Organometallics. [Link]
-
ACS Green Chemistry Institute (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Pospech, J., & Taeufer, T. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry. [Link]
-
Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry. [Link]
-
Pérez-Gómez, R., & van der Vight, B. A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Zhao, Q., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
Sources
- 1. Reductive elimination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 5. youtube.com [youtube.com]
- 6. jmcct.com [jmcct.com]
- 7. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing not only the molecular weight but also a unique fragmentation pattern that serves as a molecular fingerprint. This guide offers an in-depth technical exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene, a multifaceted aromatic compound with potential applications in synthetic and medicinal chemistry.
To provide a robust and practical framework for analysis, this guide presents a comparative study. The predicted fragmentation of our target molecule is juxtaposed with the experimentally determined fragmentation of two structurally related compounds: 1-bromo-3,5-dimethylbenzene and phenyl isothiocyanate . This comparative approach allows for a deeper understanding of how the interplay between the bromine, isothiocyanate, and dimethylated benzene core influences the fragmentation pathways.
Predicted and Experimental Fragmentation Data: A Comparative Analysis
The following table summarizes the predicted major fragment ions for 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene and the observed fragments for the reference compounds, 1-bromo-3,5-dimethylbenzene and phenyl isothiocyanate. The predictions for the target molecule are derived from established fragmentation mechanisms for aromatic, halogenated, and isothiocyanate-containing compounds.
| m/z (Predicted/Observed) | Ion Structure/Formula | Compound | Relative Abundance (Predicted/Observed) | Fragmentation Pathway |
| 241/243 | [C₉H₈BrNS]⁺ | 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene | Moderate | Molecular Ion (M⁺) peak, exhibiting the characteristic M/M+2 isotope pattern for bromine.[1] |
| 184/186 | [C₈H₉Br]⁺ | 1-bromo-3,5-dimethylbenzene | High (Observed) | Molecular Ion (M⁺) of the reference compound, showing the M/M+2 isotopic signature of bromine.[1] |
| 135 | [C₇H₅NS]⁺ | Phenyl isothiocyanate | High (Observed) | Molecular Ion (M⁺) of the reference compound.[2][3][4] |
| 226/228 | [C₈H₅BrNS]⁺ | 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene | High | Loss of a methyl radical (•CH₃) from the molecular ion (α-cleavage). |
| 162 | [C₉H₈NS]⁺ | 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene | Moderate | Loss of a bromine radical (•Br) from the molecular ion. |
| 183 | [C₈H₈Br]⁺ | 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene | Moderate | Loss of the isothiocyanate group (•NCS). |
| 105 | [C₈H₉]⁺ | 1-bromo-3,5-dimethylbenzene | High (Observed) | Loss of a bromine radical (•Br) from the molecular ion, forming a dimethylphenyl cation.[1] |
| 104 | [C₇H₄S]⁺ | Phenyl isothiocyanate | Moderate (Observed) | Loss of HCN from the molecular ion.[2][3][4] |
| 91 | [C₇H₇]⁺ | 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene & 1-bromo-3,5-dimethylbenzene | Moderate | Formation of the tropylium ion, a common fragment in alkylated aromatic compounds. |
| 77 | [C₆H₅]⁺ | Phenyl isothiocyanate | High (Observed) | Loss of the isothiocyanate group (•NCS) from the molecular ion, forming a phenyl cation.[5] |
Mechanistic Insights into Fragmentation Pathways
The fragmentation of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene under electron ionization is a complex process governed by the relative stabilities of the resulting ions and neutral fragments. The presence of the aromatic ring provides considerable stability to the molecular ion.[6] The initial ionization event will likely involve the removal of a non-bonding electron from the sulfur or bromine atom, or a π-electron from the aromatic ring.
The predicted fragmentation pathways are as follows:
-
Loss of a Methyl Radical (α-Cleavage): The benzylic C-C bonds are susceptible to cleavage. The loss of a methyl radical (•CH₃) from one of the dimethyl groups is a probable fragmentation pathway, leading to a resonance-stabilized cation at m/z 226/228.
-
Loss of a Bromine Radical: The C-Br bond is relatively weak and prone to homolytic cleavage, resulting in the loss of a bromine radical (•Br). This would generate a significant fragment ion at m/z 162. This is analogous to the observed loss of bromine from 1-bromo-3,5-dimethylbenzene to form the ion at m/z 105.[1]
-
Loss of the Isothiocyanate Group: Cleavage of the C-N bond can lead to the expulsion of the isothiocyanate radical (•NCS), yielding a brominated dimethylphenyl cation at m/z 183. A similar fragmentation is observed in phenyl isothiocyanate, which loses the •NCS group to form the phenyl cation at m/z 77.[5]
-
Formation of the Tropylium Ion: Alkylated aromatic rings are known to rearrange to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91. This would likely occur after the initial loss of either the bromine or isothiocyanate group.
The following diagram illustrates the predicted fragmentation pathway of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene.
Caption: Predicted fragmentation of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene.
Experimental Protocol for Mass Spectrometry Analysis
A standard protocol for acquiring electron ionization mass spectra for compounds like 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene is as follows:
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol or dichloromethane.
-
Inject a small volume (typically 1 µL) of the solution into the mass spectrometer's injection port.
2. Instrumentation:
-
Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument.
-
Inlet System: Gas Chromatography (GC) interface.
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detector: Electron Multiplier.
3. GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Temperature Program:
-
Initial oven temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-300 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
4. MS Conditions:
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
The following diagram illustrates a general workflow for a gas chromatography-mass spectrometry experiment.
Sources
- 1. Benzene, 1-bromo-3,5-dimethyl- | C8H9Br | CID 136357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenyl isothiocyanate(103-72-0) MS spectrum [chemicalbook.com]
- 4. Benzene, isothiocyanato- [webbook.nist.gov]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Elemental Analysis of Brominated Aryl Isothiocyanates
This guide provides an in-depth comparison of elemental analysis standards and methodologies for the accurate determination of bromine in brominated aryl isothiocyanates. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the underlying scientific principles and rationale behind experimental choices. We will explore the challenges inherent in analyzing this specific class of compounds and offer a critical comparison of established analytical workflows, ensuring you can select and implement the most appropriate methods for your research needs.
The Analytical Challenge: Unpacking the Chemistry of Brominated Aryl Isothiocyanates
Brominated aryl isothiocyanates present a unique set of challenges for elemental analysis. The presence of bromine, a halogen, necessitates specific sample preparation and detection techniques. The isothiocyanate group (-N=C=S) introduces sulfur, which can be a source of interference in some analytical methods.[1] Furthermore, the aromatic ring can be resistant to complete combustion, potentially leading to inaccurate results. The volatility of some isothiocyanates also requires careful handling to prevent sample loss. A successful analytical strategy must therefore address these chemical properties to ensure accurate and precise quantification of bromine.
Comparative Analysis of Analytical Workflows
Two primary workflows for the elemental analysis of bromine in organic compounds are combustion-based methods followed by either titrimetric/chromatographic or spectroscopic detection. Here, we compare the classical Oxygen Flask Combustion with potentiometric titration against the more modern Microwave-Induced Combustion coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Workflow 1: Oxygen Flask Combustion with Potentiometric Titration
This traditional method relies on the complete combustion of the organic sample in a sealed oxygen-rich environment, followed by the absorption of the resulting hydrogen bromide (HBr) into a suitable solution and subsequent quantification.
Experimental Workflow: Oxygen Flask Combustion
Caption: Workflow for Bromine Analysis by Oxygen Flask Combustion.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the brominated aryl isothiocyanate onto a piece of halogen-free ashless filter paper. Fold the paper to encapsulate the sample and place it securely in the platinum gauze of the flask stopper.
-
Combustion Setup: Add 20 mL of an absorbing solution (e.g., a dilute solution of hydrogen peroxide in water) to the 500 mL combustion flask. Flush the flask thoroughly with oxygen for 2-3 minutes.
-
Ignition and Combustion: Light the paper fuse and immediately insert the stopper into the flask, holding it firmly in place. The combustion will proceed rapidly in the oxygen-rich atmosphere.
-
Absorption: Once combustion is complete, shake the flask intermittently for 10-15 minutes to ensure complete absorption of the HBr gas into the solution.
-
Titration: Carefully remove the stopper, rinsing it and the platinum gauze with deionized water and collecting the washings in the flask. Transfer the entire contents to a beaker and perform a potentiometric titration with a standardized silver nitrate (AgNO₃) solution. The endpoint corresponds to the quantitative precipitation of silver bromide (AgBr).
Causality and Expertise: The use of a platinum gauze is critical as it is resistant to the high temperatures of combustion and the corrosive nature of the combustion products. The oxygen-rich environment ensures complete oxidation of the organic matrix to carbon dioxide, water, and hydrogen bromide. The absorbing solution traps the HBr gas, converting it to bromide ions in solution, which can then be accurately quantified by titration. This method is well-established and provides a high degree of accuracy when performed correctly.[2][3][4]
Workflow 2: Microwave-Induced Combustion with ICP-MS Detection
This modern approach utilizes microwave energy to initiate and sustain the combustion of the sample in a pressurized oxygen atmosphere. The resulting analytes are then determined using the high sensitivity and specificity of ICP-MS.
Experimental Workflow: Microwave-Induced Combustion
Caption: Workflow for Bromine Analysis by Microwave-Induced Combustion.
Detailed Protocol:
-
Sample Preparation: Weigh up to 500 mg of the brominated aryl isothiocyanate into a quartz sample holder. Add a small amount of an ignition aid, such as ammonium nitrate solution, to the sample.[5]
-
Combustion Setup: Place the sample holder into a quartz combustion vessel containing an absorbing solution (e.g., 50 mmol L⁻¹ (NH₄)₂CO₃).[6] Pressurize the vessel with oxygen to approximately 20 bar.
-
Microwave Ignition: Place the vessel in the microwave combustion system and apply microwave energy (e.g., 1400 W for 20-30 seconds) to initiate combustion. A subsequent reflux step can be included to enhance recovery.[6]
-
Analysis: After cooling, the resulting solution is quantitatively transferred, diluted as necessary, and analyzed by ICP-MS for the determination of bromine isotopes (⁷⁹Br and ⁸¹Br).
Causality and Expertise: Microwave-induced combustion allows for the digestion of larger sample masses compared to the oxygen flask method, which can improve detection limits for trace-level analysis.[6] The closed-vessel system minimizes the loss of volatile combustion products. ICP-MS offers exceptional sensitivity and the ability to perform multi-elemental analysis simultaneously. However, bromine has a relatively high first ionization potential, which can lead to lower sensitivity compared to other elements in ICP-MS.[7] Additionally, potential polyatomic interferences on the bromine isotopes must be considered and mitigated, for example, by using a collision/reaction cell.
Performance Comparison
| Performance Parameter | Oxygen Flask Combustion with Titration | Microwave-Induced Combustion with ICP-MS |
| Accuracy | High, dependent on complete combustion and accurate endpoint detection. | High, with agreement to certified values typically >95%.[6] |
| Precision (%RSD) | Typically <1% for macro-level analysis.[4] | Can achieve <5% for trace analysis. |
| Limit of Detection | Microgram (µg) range. | Nanogram (ng) to picogram (pg) per gram range.[6] |
| Sample Throughput | Low, one sample at a time. | Moderate, with systems allowing for simultaneous digestion of multiple samples.[6] |
| Matrix Effects | Less susceptible to spectral interferences. Potential for chemical interferences from other halogens. | Susceptible to polyatomic interferences and matrix suppression/enhancement effects.[8] |
| Cost & Complexity | Lower initial cost, simpler instrumentation. | Higher initial investment, more complex instrumentation and operation. |
The Critical Role of Reference Materials
The foundation of trustworthy and accurate elemental analysis lies in the use of Certified Reference Materials (CRMs). CRMs, produced by accredited bodies like NIST or BAM, have certified property values with stated uncertainties and are traceable to the SI system.[9] They are indispensable for method validation, calibration, and ongoing quality control.[10]
The Challenge of Specific CRMs for Brominated Aryl Isothiocyanates
A thorough search of commercial suppliers (e.g., Sigma-Aldrich, Alfa Chemistry, Elemental Microanalysis) reveals a lack of commercially available CRMs specifically for brominated aryl isothiocyanates.[9][11] This absence presents a significant challenge for researchers working with this specific class of compounds.
Strategies for Ensuring Data Integrity in the Absence of Specific CRMs:
-
Use of Related Organobromine CRMs: While not a perfect match, CRMs for other brominated organic compounds can be used to validate the combustion and detection methodology. It is crucial to select a CRM with a similar matrix and bromine concentration to the samples being analyzed.
-
Development and Validation of In-House Reference Materials: When a suitable CRM is unavailable, laboratories can prepare and characterize their own in-house reference materials.[3][12] This involves:
-
Synthesis and Purification: Synthesizing a high-purity batch of the brominated aryl isothiocyanate of interest.
-
Comprehensive Characterization: Confirming the identity and purity of the in-house standard using multiple analytical techniques (e.g., NMR, MS, HPLC).
-
Homogeneity and Stability Studies: Ensuring the material is homogeneous and stable under the intended storage conditions.
-
Value Assignment: Assigning a reference value for the bromine content, ideally through analysis by multiple independent and validated methods.
-
Conclusion
The elemental analysis of brominated aryl isothiocyanates requires careful consideration of the unique chemical properties of these compounds. While traditional methods like oxygen flask combustion with titration offer a cost-effective and accurate approach for macro-level analysis, modern techniques such as microwave-induced combustion with ICP-MS provide superior sensitivity and higher throughput, making them ideal for trace analysis.
The absence of commercially available, specific CRMs for this class of compounds necessitates a robust quality control strategy. Researchers should prioritize the use of closely related organobromine CRMs for method validation or invest in the development and thorough characterization of in-house reference materials. By understanding the principles behind the analytical methods and implementing a rigorous approach to quality assurance, researchers can ensure the generation of accurate and defensible elemental analysis data for brominated aryl isothiocyanates.
References
-
Japanese Pharmacopoeia. (n.d.). Oxygen Flask Combustion Method. Retrieved from [Link]
- Belcher, R., & Macdonald, A. M. G. (1958). Improvements to the oxygen flask combustion procedure for assay of halogenated organic compounds. Analyst, 83(987), 1-5.
- The International Pharmacopoeia. (2019). 2.4 Oxygen flask method. In The International Pharmacopoeia (9th ed.).
-
United States Pharmacopeia. (n.d.). General Chapters: <471> OXYGEN FLASK COMBUSTION. Retrieved from [Link]
- Flores, E. M. M., Mesko, M. F., Moraes, D. P., Pereira, J. S. F., & Mello, P. A. (2011). Microwave-assisted sample combustion: a technique for sample preparation in trace element determination.
- Moraes, D. P., Picoloto, R. S., Mello, P. A., Mesko, M. F., & Flores, E. M. M. (2014). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS.
- Lee, S. H., & Lee, C. W. (2009). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Journal of the Korean Chemical Society, 53(6), 716-722.
- Getzendaner, M. E. (1975). A review of bromine determination in foods. Journal of the Association of Official Analytical Chemists, 58(4), 711-716.
-
U.S. Food & Drug Administration. (2021). Elemental Analysis Manual - Section 3.5 Version 3.0. Retrieved from [Link]
- Sant, V. A., & Srivastava, A. K. (1990).
- Rathore, A. S. (2009, April 2).
- Mesko, M. F., Hartwig, C. A., Moraes, D. P., Pereira, J. S. F., Mello, P. A., & Flores, E. M. M. (2016). Microwave-induced combustion: towards a robust and predictable sample preparation method. New Journal of Chemistry, 40(11), 9204-9211.
- Flores, E. M. M., Mello, P. A., Krzyzaniak, S. R., Cauduro, V. H., & Picoloto, R. S. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid communications in mass spectrometry : RCM, 34 Suppl 3(S3), e8727.
-
INAB. (n.d.). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Retrieved from [Link]
-
IUPAC. (n.d.). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Bromine Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS. Retrieved from [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. A review of bromine determination in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted sample combustion: a technique for sample preparation in trace element determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. inab.ie [inab.ie]
- 11. Standards and CRMs [elementalmicroanalysis.com]
- 12. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Guide to the Synthesis of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene Analogs
Introduction
Aryl isothiocyanates (Ar-NCS) are a class of organosulfur compounds that serve as pivotal intermediates in organic synthesis and as valuable pharmacophores in medicinal chemistry.[1] Their unique electrophilic carbon atom makes them versatile building blocks for the synthesis of thioureas, thioamides, and a variety of nitrogen- and sulfur-containing heterocycles.[2] Furthermore, many natural and synthetic isothiocyanates exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4]
The target molecule of this guide, 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene, and its structural analogs, represent a class of substituted aryl isothiocyanates with potential applications in agrochemical and pharmaceutical research. The validation of efficient, safe, and scalable synthetic routes to these compounds is therefore of significant interest to researchers in drug development and chemical synthesis.
This guide provides an in-depth comparison of the primary synthetic methodologies for converting substituted anilines, specifically 2-Bromo-4,6-dimethylaniline, into the corresponding aryl isothiocyanate. We will analyze the causality behind experimental choices, compare the performance of different reagents, and provide detailed, field-tested protocols to enable researchers to select and implement the optimal strategy for their specific needs.
Chapter 1: The Synthetic Precursor: 2-Bromo-4,6-dimethylaniline
The logical starting point for the synthesis of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene is the corresponding primary amine, 2-Bromo-4,6-dimethylaniline (CAS No: 41825-73-4).[5] The viability of any synthetic route to the final product is contingent upon the availability and purity of this key precursor. While commercially available from several suppliers, its synthesis is typically achieved through the bromination of a suitably protected 3,5-dimethylaniline to direct the regioselectivity, followed by deprotection. For the purposes of this guide, we will presume the availability of this precursor and focus on its conversion to the target isothiocyanate.
Chapter 2: A Comparative Analysis of Synthetic Routes
The conversion of a primary arylamine (Ar-NH₂) to an aryl isothiocyanate (Ar-NCS) is a cornerstone transformation in organic synthesis. Historically, this was dominated by the use of highly toxic reagents, but modern chemistry has provided a suite of safer and often more versatile alternatives.[6] The primary routes can be broadly categorized into two main strategies: direct thiocarbonylation and the decomposition of an in-situ generated dithiocarbamate salt.
Caption: High-level overview of the primary synthetic pathways from an arylamine to an aryl isothiocyanate.
Route A: The Classic Thiophosgene Method
The reaction of a primary amine with thiophosgene (CSCl₂) in the presence of a base is the oldest and most direct method for isothiocyanate synthesis.[3][7]
Mechanism: The reaction proceeds through the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate.
Advantages:
-
High Reactivity: The reaction is often rapid and high-yielding.
-
Simplicity: It is a one-step conversion from the amine.
Disadvantages:
-
Extreme Toxicity: Thiophosgene is a volatile, highly toxic, and corrosive liquid.[7] Its use requires specialized handling procedures, including a well-maintained fume hood and personal protective equipment. Due to these safety hazards, this method is largely avoided in modern laboratories unless no other alternative is viable.[6]
-
Byproduct Formation: In some cases, symmetrical thiourea byproducts can form, complicating purification and reducing the yield of the desired product.[7]
Route B: The Dithiocarbamate Decomposition Pathway
The most effective and widely adopted alternative to the thiophosgene method is a two-step process, which is frequently performed as a "one-pot" synthesis.[6][7] This pathway involves the initial reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This salt is then treated with a desulfurizing agent to eliminate a sulfur-containing byproduct and generate the isothiocyanate.[3]
Caption: Generalized mechanism for isothiocyanate synthesis via the dithiocarbamate pathway.
The critical choice in this pathway is the desulfurizing agent, as it dictates the reaction conditions, efficiency, and safety profile. Below is a comparative guide to the most common and effective reagents.
| Desulfurizing Agent | Key Advantages | Key Disadvantages | Typical Conditions | Yield | Ref. |
| Triphosgene (BTC) | More manageable solid than phosgene/thiophosgene. High yields, especially for electron-deficient amines. | Highly toxic if inhaled; releases phosgene upon decomposition.[3] | Organic solvent (e.g., CH₂Cl₂), Room Temp. to 40°C | Good-Excellent | [3][8] |
| Tosyl Chloride (TsCl) | Readily available, inexpensive, and effective. One-pot procedure is common. | Can sometimes lead to complex mixtures if not optimized. | Organic solvent, base (Et₃N), 30 min reaction time. | High (75-97%) | [3][9] |
| Sodium Persulfate (Na₂S₂O₈) | "Green" reagent, uses water as a solvent, safer to handle.[10] Tolerates a wide range of functional groups.[10] | May require slightly longer reaction times for less reactive amines. | Biphasic (Water/Organic) or purely aqueous, basic conditions. | Good-Excellent | [3][10] |
| Cyanuric Chloride (TCT) | Economical and efficient, particularly effective for one-pot synthesis in aqueous conditions.[2] | Byproduct removal can sometimes be cumbersome. | Biphasic (CH₂Cl₂/Water), K₂CO₃ as base, 0°C to Room Temp. | Excellent | [2][11] |
| Propane Phosphonic Anhydride (T3P®) | Highly efficient, broad substrate scope, non-toxic byproducts that are easily removed. | Higher cost compared to classical reagents. | Organic solvent, one-pot procedure. | Good | [9] |
| Di-tert-butyl dicarbonate (Boc₂O) | Mild conditions, volatile byproducts (CO₂, COS, t-BuOH) simplify workup.[11] | Stoichiometric amounts are needed to avoid Boc-protection of the starting amine.[11] | Catalytic DMAP or DABCO, organic solvent. | Excellent | [11] |
Causality Behind Experimental Choices:
-
Base Selection: For the formation of the dithiocarbamate salt, an organic base like triethylamine (Et₃N) is common in organic solvents.[9] In aqueous or biphasic systems, an inorganic base like potassium carbonate (K₂CO₃) is often crucial, as it can lead to better solubility of the intermediate salt compared to sodium or ammonium salts.[11]
-
Solvent Choice: The choice of solvent is critical, especially for less reactive, electron-deficient anilines (such as our bromo-substituted precursor).[2] Dichloromethane is a common choice for many desulfurizing agents.[12] However, the development of water-based systems using reagents like sodium persulfate represents a significant advancement in green chemistry.[10]
-
Electron-Deficient Substrates: The presence of the electron-withdrawing bromine atom on our target aniline precursor makes it less nucleophilic. Therefore, more robust methods are required. Reagents like triphosgene, cyanuric chloride, and the phenyl chlorothionoformate method are particularly well-suited for these challenging substrates.[8][11][13]
Chapter 3: Validated Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility and clarity. Safety precautions must be observed at all times.
Protocol 1: Synthesis via Dithiocarbamate Decomposition using Cyanuric Chloride (TCT)
This one-pot protocol is adapted from a general and facile method for preparing a broad range of aryl isothiocyanates under aqueous conditions, which is advantageous for both safety and scalability.[2]
Materials:
-
2-Bromo-4,6-dimethylaniline (1.0 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Carbon Disulfide (CS₂) (1.2 equiv.)
-
Cyanuric Chloride (TCT) (0.5 equiv.)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-Bromo-4,6-dimethylaniline (1.0 equiv.) and K₂CO₃ (2.0 equiv.) in water (approx. 1 M concentration relative to the amine).
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add carbon disulfide (1.2 equiv.) dropwise over 20-30 minutes while stirring vigorously. Maintain the temperature at 0-5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until HPLC/TLC analysis indicates complete consumption of the starting amine. This first step forms the potassium dithiocarbamate salt in situ.
-
Cool the reaction mixture back down to 0°C.
-
In a separate beaker, dissolve cyanuric chloride (0.5 equiv.) in dichloromethane.
-
Add the TCT solution dropwise to the cooled reaction mixture. An exothermic reaction may be observed; maintain the temperature below 10°C.
-
After the addition is complete, stir the biphasic mixture for an additional 30-60 minutes at 0°C.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene.
-
Purify the crude product via flash column chromatography.
Protocol 2: "Green" Synthesis using Sodium Persulfate (Na₂S₂O₈)
This method is notable for its use of water as the solvent and a safer, more environmentally benign desulfurizing agent.[10]
Materials:
-
2-Bromo-4,6-dimethylaniline (1.0 equiv.)
-
Sodium Hydroxide (NaOH) (2.0 equiv.)
-
Carbon Disulfide (CS₂) (1.5 equiv.)
-
Sodium Persulfate (Na₂S₂O₈) (1.2 equiv.)
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-4,6-dimethylaniline (1.0 equiv.) and NaOH (2.0 equiv.) in water.
-
Add CS₂ (1.5 equiv.) and stir the mixture at room temperature for 2-3 hours to form the dithiocarbamate salt.
-
Add a solution of Na₂S₂O₈ (1.2 equiv.) in water to the reaction mixture.
-
Heat the mixture to 50-60°C and stir for 3-5 hours, monitoring by TLC for product formation.
-
After the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel.
Chapter 4: Product Characterization & Purification
Purification: Flash column chromatography on silica gel is the most common method for purifying aryl isothiocyanates.[14] A non-polar eluent system, such as a gradient of hexane and ethyl acetate, is typically effective.[14]
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: The defining characteristic of an isothiocyanate is a very strong, sharp absorption band in the region of 2050-2200 cm⁻¹ corresponding to the asymmetric N=C=S stretching vibration.[15]
-
¹H NMR Spectroscopy: The spectrum should show characteristic signals for the two aromatic protons and the two methyl groups in the substituted benzene ring. The chemical shifts will be influenced by the bromo and isothiocyanato substituents.
-
¹³C NMR Spectroscopy: The isothiocyanate carbon (N=C=S) typically appears in the range of 125-140 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic molecular ion peak (M⁺) with a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[15]
Chapter 5: Conclusion and Recommendations
The synthesis of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene and its analogs can be achieved through several validated routes. While the classic thiophosgene method is effective, its extreme toxicity renders it unsuitable for most modern applications. The dithiocarbamate decomposition pathway is the superior strategy, offering a balance of high efficiency, versatility, and improved safety.
The choice of desulfurizing agent is the most critical decision and should be guided by the specific needs of the laboratory.
Caption: Decision-making flowchart for selecting a synthetic route based on laboratory priorities.
Final Recommendation: For general laboratory synthesis, Protocol 1 using Cyanuric Chloride (TCT) offers an excellent balance of high yield, cost-effectiveness, and operational simplicity, especially for electron-deficient anilines. For researchers prioritizing green chemistry and operational safety, Protocol 2 using Sodium Persulfate (Na₂S₂O₈) is a highly recommended and robust alternative.
References
-
Ye, W., et al. (2015). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 11, 2708-2715. [Link]
-
Li, J., et al. (2013). Facile and Versatile Synthesis of Alkyl and Aryl Isothiocyanates by Using Triphosgene and CoSolvent. Synthetic Communications, 43(20), 2731-2739. [Link]
- CN102229551B - A kind of preparation method of isothiocyanate.
-
Allen Institute. How aniline is converted to phenyl isothiocyanate? [Link]
-
Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. PubMed, 39193180. [Link]
-
Kim, H., & Lee, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. The Journal of Organic Chemistry, 72(10), 3969-3971. [Link]
-
Shinde, S. B., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 79-99. [Link]
-
Plevin, M. J., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(16), 4988. [Link]
-
Moody, C. J., & Rees, C. W. (1979). New Syntheses of Aryl isothiocyanates. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]
-
Li, Z. Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]
-
Fu, Z., et al. (2018). Na₂S₂O₈-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20(19), 4484-4491. [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-isothiocyanato-2-methyl-. In NIST Chemistry WebBook. [Link]
-
Kaczor, A. A., et al. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(22), 5366. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-ブロモ-4,6-ジメチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. cbijournal.com [cbijournal.com]
- 12. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent | MDPI [mdpi.com]
- 13. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Benzene, 1-bromo-4-isothiocyanato-2-methyl- [webbook.nist.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene (CAS No. 140136-71-6). As a brominated aromatic isothiocyanate, this compound presents a unique combination of chemical reactivity and potential hazards that demand rigorous adherence to safety protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, environmental protection, and regulatory compliance. The procedures outlined herein are grounded in established chemical safety principles and are designed to be a self-validating system for laboratory waste management.
Hazard Profile and Essential Safety Data
Understanding the inherent risks of a chemical is the foundation of its safe management. 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene is a reactive compound with multiple hazard classifications. The isothiocyanate (-NCS) group is a potent electrophile, capable of reacting with nucleophiles, which underlies both its synthetic utility and its biological activity, including its irritant and sensitizing properties.[1]
Key Hazards Include:
-
Health Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] There is also a risk of causing an allergic skin reaction.[2]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[2]
-
Physical Hazards: The compound is a combustible liquid and presents a slight fire hazard when exposed to heat or flame.[2] Heating may lead to the violent rupture of containers.[2] Combustion byproducts are toxic and may include carbon oxides, hydrogen halides, and oxides of nitrogen and sulfur.[2][5][6]
| Property | Value | Source |
| CAS Number | 140136-71-6 | [7] |
| Molecular Formula | C₉H₈BrNS | [7] |
| Molecular Weight | 242.13 g/mol | [7] |
| GHS Hazard Statements | H302, H315, H317, H319, H335, H411 | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis | [4][5] |
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The primary objective is to prevent any personal exposure or environmental release during the collection and temporary storage of the waste.
Engineering Controls:
-
Chemical Fume Hood: All handling and aliquoting of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene and its waste must be conducted within a certified chemical fume hood.[3] This is critical to contain volatile vapors and prevent respiratory exposure.[2][4]
-
Safety Showers & Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed in the immediate work area.[8]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[2][9]
-
Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Wear chemically resistant gloves, such as standard nitrile gloves.[10] If significant contact is possible, consider double-gloving or using heavy-duty nitrile gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3]
-
Respiratory Protection: When working within a fume hood, additional respiratory protection is typically not required. In the event of a spill outside of a hood or if engineering controls fail, a NIOSH/MSHA-approved respirator with an organic vapor cartridge (Type ABEK) is necessary.[5]
Scientific Rationale: The mandated PPE and engineering controls create a primary barrier of containment. The electrophilic nature of the isothiocyanate group makes it reactive towards biological nucleophiles found in skin, eyes, and the respiratory tract, necessitating stringent measures to prevent direct contact and inhalation.
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is paramount to prevent dangerous chemical reactions within a waste container. This protocol addresses the different forms of waste you may generate.
Step 1: Designate a Hazardous Waste Container
-
Select a clean, compatible container, preferably glass or other non-reactive material, with a screw-top cap. Do not use polyethylene containers for long-term storage.[10]
-
The container must be clearly labeled as "Hazardous Waste" and list all components, including "1-Bromo-2-isothiocyanato-3,5-dimethylbenzene" and any solvents used.
Step 2: Segregate Liquid Waste
-
Unused/Surplus Chemical: Carefully transfer any pure, unused 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene into the designated hazardous waste container inside a fume hood.
-
Contaminated Solvents: Collect all solvent rinses from glassware and reaction mixtures containing this compound in the same designated container.
-
AVOID MIXING: Do not mix this waste stream with strong oxidizing agents, acids, or bases.[4][5]
Step 3: Segregate Solid Waste
-
Contaminated Materials: Any solid materials that have come into direct contact with the chemical (e.g., contaminated gloves, weigh paper, silica gel, absorbent pads) must be collected separately.
-
Place these items in a heavy-duty, sealable plastic bag or a designated solid waste container.
-
Label the bag or container as "Hazardous Waste - Solids" and list the chemical contaminant.
Step 4: Managing Empty Containers
-
The original container of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene is considered hazardous waste even when "empty" due to residual material.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Collect these rinsates as hazardous liquid waste as described in Step 2.
-
After rinsing, deface the original label, and dispose of the container as directed by your institution's EHS department. Some institutions may require the rinsed container to be disposed of as hazardous waste.
Spill Management and Emergency Procedures
Accidents require immediate and correct action to mitigate harm.
Minor Spills (Inside a Fume Hood):
-
Ensure all ignition sources are removed from the area.[2][6]
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[2][3] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as solid hazardous waste.[2][6]
-
Decontaminate the surface with a suitable solvent and wash the area thoroughly.[2]
Major Spills (Outside a Fume Hood):
-
Evacuate all personnel from the immediate area and move upwind.[2]
-
Alert your institution's emergency services and Environmental Health & Safety (EHS) department immediately.[2]
-
Do not attempt to clean up a major spill without specialized training and equipment, including full-body protective clothing and a self-contained breathing apparatus (SCBA).[2]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][8]
-
Skin Contact: Remove contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops.[2][3][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Final Disposal Pathway
The ultimate disposal of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene must be conducted by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the safe collection, labeling, and temporary storage of the waste pending pickup.
-
Storage: Store sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Request Pickup: Follow your institution's protocol to request a waste pickup from the EHS department. Do not allow waste to accumulate for extended periods.
-
Documentation: Maintain accurate records of the waste generated as required by your institution and regulatory agencies.
The following diagram illustrates the complete, compliant workflow for the disposal of this chemical.
Caption: Disposal workflow from generation to final disposal.
References
- Apollo Scientific. (2022, September 16).
- Vanduchova, A., et al. (2021).
- Upadhyay, R., et al. (2020). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology.
- Knecht, R., & Chang, J. Y. (1986).
- Fisher Scientific. (2025, December 25).
- Fisher Scientific. (2025, December 21).
- Fisher Scientific. (2025, December 19).
- Linus Pauling Institute, Oregon State University. (n.d.).
- Rungpichayapichet, P., et al. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. MDPI.
- CymitQuimica. (2024, December 19).
- BenchChem. (n.d.).
- Sigma-Aldrich. (n.d.). 1-Bromo-2,3-dimethylbenzene 99%.
- TCI Chemicals. (2025, March 10).
- BenchChem. (n.d.). Potential Applications of 1-Bromo-2-(isothiocyanatomethyl)benzene in Medicinal Chemistry: A Technical Guide.
- Sigma-Aldrich. (n.d.). 1-Bromo-3,5-dimethylbenzene 0.97%.
- ChemScene. (n.d.).
- Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.
- Rungpichayapichet, P., et al. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-3,5-Dimethylbenzene, 98%.
- Chamberland, M. (n.d.). SOP Working with Bromine. University of Rochester.
- Fahey, J. W., et al. (2006). Method of extraction of isothiocyanates into oil from glucosinolate-containing plants.
- U.S. Department of Transportation. (n.d.). Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities.
- Beijing Xinheng Research Technology Co., Ltd. (n.d.).
- PubChem. (n.d.). 1-Bromo-2-chloro-3,5-dimethylbenzene.
- Chemsrc. (2025, August 21). 1-Bromo-3,5-dimethylbenzene.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
Sources
- 1. 1-Bromo-3-(isothiocyanatomethyl)benzene | 3845-33-8 | Benchchem [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene - CAS:140136-71-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chamberlandresearch.com [chamberlandresearch.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
